N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is a member of benzamides.
Scientific Research Applications
Antimicrobial Activity
- A study by Chandrakantha et al. (2014) focused on the synthesis of compounds related to N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and tested them for antibacterial and antifungal activities. They found that some of these compounds displayed appreciable antimicrobial activity at specific concentrations (Chandrakantha et al., 2014).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) synthesized and examined the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Immunological Effects
- Research by Harraga et al. (1994) studied the in vitro immunological effect of several imidazo[2,1-b]thiazoles on human T trypsinized lymphocytes, suggesting a potential impact on the expression of CD2 receptors (Harraga et al., 1994).
Crystal Structure Analysis
- The work by Banu et al. (2013) involved the synthesis and crystal structure analysis of derivatives related to this compound, providing insights into their molecular structures (Banu et al., 2013).
Anti-Tuberculosis Activity
- A 2015 study by Ramprasad et al. explored the anti-tuberculosis activity of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, identifying several compounds with potent activity against the Mycobacterium tuberculosis H37Rv strain (Ramprasad et al., 2015).
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-20-7-4-17(14-21(20)34(29,30)27-8-11-32-12-9-27)22(28)24-18-5-2-16(3-6-18)19-15-26-10-13-33-23(26)25-19/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,24,28) |
InChI Key |
OYEKMUHWDMMEOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.